![molecular formula C23H23N5O5S2 B2420895 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 396722-85-3](/img/structure/B2420895.png)
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds . The molecule also has a nitrophenyl group and a piperidinylsulfonylbenzamide moiety, which are often seen in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could enhance its solubility in polar solvents .Scientific Research Applications
Anticholinesterase Effects
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide, as part of the pyrazoline derivative group, has been explored for its potential anticholinesterase effects. Pyrazolines are significant due to their applications in treating diseases such as neurodegenerative disorders. The synthesized pyrazoline derivatives showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as anticholinesterase agents (Altıntop, 2020).
Anticonvulsant and Psychotropic Properties
This compound has also been investigated for its anticonvulsant and psychotropic properties. A study highlighted its significant reduction in motor activity and orienting-research activity, indicating sedative properties. This compound also exhibited antiamnesic properties and a weak anxiolytic effect, which could be attributed to its GABA-positive mechanism of action (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
Cytotoxic Activity
In the domain of cancer research, certain derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cell lines. This research suggests the potential of these compounds as agents in cancer treatment, specifically targeting certain types of cancer cells (Mansour et al., 2020).
Tuberculosis Treatment
Research also extends to the treatment of tuberculosis, where derivatives of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide have been developed as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This discovery could pave the way for new therapeutic agents against tuberculosis (Samala et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S2/c29-23(16-4-10-19(11-5-16)35(32,33)26-12-2-1-3-13-26)24-22-20-14-34-15-21(20)25-27(22)17-6-8-18(9-7-17)28(30)31/h4-11H,1-3,12-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHOKQRKXFQKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.